N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
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Overview
Description
The compound is a benzamide derivative with a tetrazole ring attached to the benzene ring via a methylene bridge. The benzene ring is substituted with two fluorine atoms at positions 3 and 4 . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its bioisosteric similarity to the carboxylate group.
Molecular Structure Analysis
The molecular structure of similar compounds shows that the tetrazole ring and the benzamide moiety can participate in a variety of interactions. The fluorine atoms on the benzene ring are electronegative and can form hydrogen bonds .Chemical Reactions Analysis
The compound, due to the presence of the tetrazole ring, might be involved in reactions such as the Dimroth rearrangement . This rearrangement involves the isomerization of heterocycles and can be catalyzed by acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine atoms and the tetrazole ring may influence properties such as polarity, solubility, and stability .Scientific Research Applications
Synthesis and Antimicrobial Screening
A study focused on synthesizing a series of compounds related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide and evaluated their antimicrobial activity. The compounds showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and exhibited inhibitory action against several strains of fungi, highlighting their potential as therapeutic agents for microbial diseases (Desai et al., 2013).
Polymer Synthesis and Characterization
Another research avenue involves the synthesis of novel aromatic polyimides, incorporating derivatives of this compound. These materials showed significant solubility in organic solvents and exhibited high thermal stability, indicating their potential for applications in advanced materials science, particularly in the development of high-performance polymers (Butt et al., 2005).
Photodynamic Therapy
Research into the synthesis and characterization of new zinc phthalocyanine derivatives, substituted with this compound, showcased their potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Fluorescence and Crystallography
Investigations into the optical properties of certain derivatives revealed interesting behaviors such as solvatochromism and crystallochromism in fluorescence. These findings suggest applications in materials science for the development of novel fluorescent materials with potential uses in sensors, imaging, and electronic devices (Ueki et al., 2017).
Electrochemical Applications
Studies on the electrochemical properties of novel ionic liquids incorporating this compound derivatives highlighted their suitability for electric double layer capacitor applications. These compounds demonstrated wide potential windows and high ionic conductivity, indicating their potential for enhancing energy storage technologies (Sato et al., 2004).
Mechanism of Action
Target of Action
It is believed to involve the inhibition of various enzymes and signaling pathways.
Mode of Action
The compound’s interaction with its targets results in changes in cell growth and differentiation, reduction of inflammation, and inhibition of viral replication. It has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and differentiation. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical Pathways
Result of Action
The compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and differentiation, the reduction of inflammation, and the inhibition of viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-25-12-5-2-10(3-6-12)16(24)19-9-15-20-21-22-23(15)11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMUCQEWHPQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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